3-ethyl-1H-indole-7-carboxylic acid
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Overview
Description
3-ethyl-1H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1H-indole-7-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the direct anti-azacarboxylation of 2-alkynylanilines with carbon dioxide mediated by zinc ethyl .
Industrial Production Methods
Industrial production of indole derivatives often employs scalable and efficient synthetic routes. One-pot, multistep regimens, such as Fischer indolisation followed by N-alkylation, are commonly used due to their operational simplicity and high yields . These methods are designed to minimize by-products and maximize efficiency, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are often employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-ethyl-1H-indole-7-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Medicine: The compound is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 3-ethyl-1H-indole-7-carboxylic acid involves its interaction with various molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological pathways . The specific pathways and targets depend on the particular derivative and its structure.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carboxaldehyde: An intermediate in the synthesis of other indole derivatives.
Indole-2-carboxamide: Used in medicinal chemistry for its biological activities.
Uniqueness
3-ethyl-1H-indole-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 3-position and carboxylic acid group at the 7-position make it a valuable compound for synthesizing novel derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-ethyl-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c1-2-7-6-12-10-8(7)4-3-5-9(10)11(13)14/h3-6,12H,2H2,1H3,(H,13,14) |
InChI Key |
HZJNAMKHSRPFLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C=CC=C2C(=O)O |
Origin of Product |
United States |
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